stannane CAS No. 677796-62-2](/img/structure/B12528426.png)
[2-(Methylsulfanyl)phenyl](triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)phenylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)phenylstannane typically involves the reaction of triphenyltin chloride with 2-(methylsulfanyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents. The general reaction scheme is as follows:
Ph3SnCl+C6H4(Li)SMe→Ph3SnC6H4(SMe)+LiCl
Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)phenylstannane may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: 2-(Methylsulfanyl)phenylstannane can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various organotin hydrides.
Substitution: The phenyl groups attached to the tin atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Chemistry:
Catalysis: 2-(Methylsulfanyl)phenylstannane is used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Synthesis: It serves as a precursor for the synthesis of other organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including 2-(Methylsulfanyl)phenylstannane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Polymer Stabilizers: The compound is used as a stabilizer in the production of polymers to enhance their thermal and oxidative stability.
作用機序
The mechanism by which 2-(Methylsulfanyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial in its antimicrobial and catalytic properties.
類似化合物との比較
Triphenyltin Chloride: Similar in structure but lacks the methylsulfanyl group.
Tributyltin Hydride: Another organotin compound used in radical reactions.
Triphenylphosphine: While not an organotin compound, it shares similar applications in catalysis.
Uniqueness:
- The presence of the methylsulfanyl group in 2-(Methylsulfanyl)phenylstannane imparts unique chemical reactivity and biological activity compared to other organotin compounds.
- Its ability to undergo specific oxidation and substitution reactions makes it a versatile reagent in organic synthesis.
特性
CAS番号 |
677796-62-2 |
|---|---|
分子式 |
C25H22SSn |
分子量 |
473.2 g/mol |
IUPAC名 |
(2-methylsulfanylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7S.3C6H5.Sn/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H; |
InChIキー |
ZBABEMUNDPCJTO-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


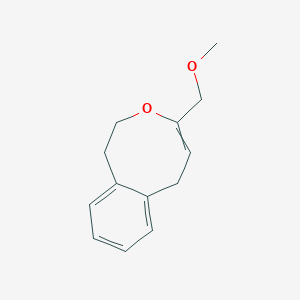
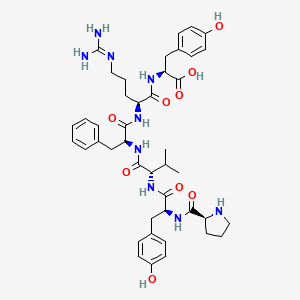
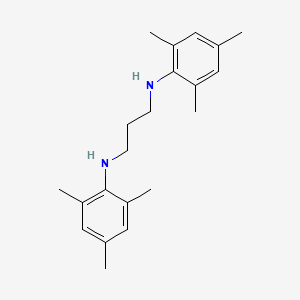
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
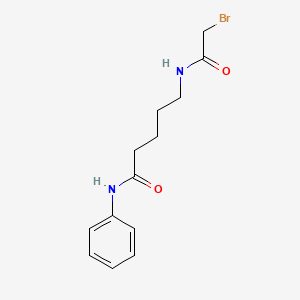
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
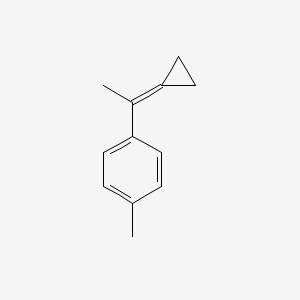
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
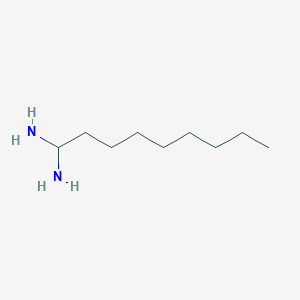
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
